Cas no 107869-45-4 ((+)-10-Camphorsulfonimine)
(+)-10-Camphorsulfonimine structure
Product Name:(+)-10-Camphorsulfonimine
Numero CAS:107869-45-4
MF:C10H15NO2S
MW:213.29660153389
CID:127724
PubChem ID:87566402
Update Time:2024-11-03
(+)-10-Camphorsulfonimine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- (1R)-(+)-(10-Camphorsulfonyl)imine
- (+)-10-Camphorsulfonimine
- (1R)-(+)-Camphorsulfonylimine
- 3H-3a,6-Methano-2,1-benzisothiazole,4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aR,6S)-
- (+)-(camphorsulfonyl)imine
- (3aR)-(+)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide
- (7R)-(+)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-Dioxide
- (3aR,6S)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide
- (7R)-10,10-DIMETHYL-3-THIA-4-AZATRICYCLO[5.2.1.01,5]DEC-4-ENE-3,3-DIOXIDE
- (1R)-(+)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide
- (7R)-(+)-10,10-DIMETHYL-5-THIA-4-AZATRICYCLO[5.2.1.0(3,7)]DEC-3-ENE-5,5-DIOXIDE
- (3AR)-4,5,6,7-TETRAHYDRO-8,8-DIMETHYL-3H-3A,6-METHANO-2,1-BENZISOTHIAZOLE-2,2-DIOXIDE
- (+)-10-CAMPHORSULFONIMINE 97+%
- ZAHOEBNYVSWBBW-UHFFFAOYSA-N
- (1S)-(-)-Camphorsulfonylimine
- (-)-Camphorsulfonimine
- 8,8-dimethyl-4,5,6,7-tetrahydro-3a,6-methano-2,1-benzothiazole 2,2-dioxide
- VC30572
- ST50989917
- 1,2-(Methylenesulfonylnitrilo)-7,7-dimethylbicy
- 1,2-(Methylenesulfonylnitrilo)-7,7-dimethylbicyclo[2.2.1]heptane
- 10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0<1,5>]dec-4-ene-3,3-dione
- 1,4-Isopropylidene-7-aza-8-thiabicyclo[4.3.0]nona-
- s12005
- AKOS024259074
- 60886-80-8
- (+)-Camphorsulfonimine
- DS-14449
- (R)-(+)-10-Camphorsulfonylimine
- (S)-(-)-10-Camphorsulfonylimine
- 107869-45-4
- (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole2,2-dioxide
- EC 621-464-6
- ZAHOEBNYVSWBBW-XVKPBYJWSA-N
- (1R,7S)-10,10-DIMETHYL-3??-THIA-4-AZATRICYCLO[5.2.1.0(1),?]DEC-4-ENE-3,3-DIONE
-
- MDL: MFCD00013315
- Inchi: 1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10-/m0/s1
- Chiave InChI: ZAHOEBNYVSWBBW-XVKPBYJWSA-N
- Sorrisi: S1(C[C@]23C(C[C@H](CC2)C3(C)C)=N1)(=O)=O
Proprietà calcolate
- Massa esatta: 213.08200
- Massa monoisotopica: 213.08234989g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 0
- Complessità: 430
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.1
- Superficie polare topologica: 54.9
Proprietà sperimentali
- Colore/forma: Cristallo beige
- Densità: 1.50
- Punto di fusione: 225-233°C
- Punto di ebollizione: 337 ºC
- Punto di infiammabilità: 158 ºC
- Indice di rifrazione: 31 ° (C=2, CHCl3)
- PSA: 54.88000
- LogP: 2.11350
- Rotazione specifica: +30 to +36° (c=2, CHCl3)
- Solubilità: Non determinato
(+)-10-Camphorsulfonimine Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26; S36
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Store at room temperature
- Frasi di rischio:R36/37/38
(+)-10-Camphorsulfonimine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153250-1g |
(+)-10-Camphorsulfonimine |
107869-45-4 | >97.0%(N) | 1g |
¥97.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153250-5G |
(+)-10-Camphorsulfonimine |
107869-45-4 | >97.0%(N) | 5g |
¥388.90 | 2023-09-03 | |
| Chemenu | CM156840-25g |
(3aR,6S)-8,8-dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
107869-45-4 | 97% | 25g |
$184 | 2021-06-16 | |
| Chemenu | CM156840-100g |
(3aR,6S)-8,8-dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
107869-45-4 | 97% | 100g |
$449 | 2021-06-16 | |
| Alichem | A059004375-25g |
(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
107869-45-4 | 97% | 25g |
$199.80 | 2023-09-04 | |
| Alichem | A059004375-100g |
(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
107869-45-4 | 97% | 100g |
$499.20 | 2023-09-04 | |
| TRC | C175138-50mg |
(+)-10-Camphorsulfonimine |
107869-45-4 | 50mg |
45.00 | 2021-08-15 | ||
| TRC | C175138-100mg |
(+)-10-Camphorsulfonimine |
107869-45-4 | 100mg |
60.00 | 2021-08-15 | ||
| TRC | C175138-500mg |
(+)-10-Camphorsulfonimine |
107869-45-4 | 500mg |
75.00 | 2021-08-15 | ||
| TRC | C175080-25mg |
(1R)-(+)-(10-Camphorsulfonyl)imine |
107869-45-4 | 25mg |
$ 58.00 | 2023-09-08 |
(+)-10-Camphorsulfonimine Letteratura correlata
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
107869-45-4 ((+)-10-Camphorsulfonimine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso